molecular formula C9H11BrN2O2 B2955070 Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate CAS No. 757174-43-9

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate

Cat. No.: B2955070
CAS No.: 757174-43-9
M. Wt: 259.103
InChI Key: ASWDQFLIXWPHMG-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate (CAS 757174-43-9) is a high-value chemical building block extensively used in medicinal chemistry and organic synthesis. This compound serves as a crucial pharmaceutical intermediate for the research and development of novel active pharmaceutical ingredients (APIs) . Its structure, featuring both an amino group and a brominated pyridine ring, makes it a versatile precursor for constructing more complex molecules. The bromopyridine moiety acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal in drug discovery campaigns . This compound is of significant research interest in the development of potent and selective small molecule therapeutics. Published patent literature identifies this specific chemical, and its enantiomer (3R)-3-Amino-3-(5-bromopyridin-3-yl)propanoic acid, as a key intermediate in the synthesis of antagonists for the human integrin α4β7 . This biological target is implicated in a range of chronic inflammatory and autoimmune disorders, including inflammatory bowel disease, graft-versus-host disease, and type 1 diabetes mellitus, highlighting the compound's importance in early-stage pharmaceutical research . The compound is supplied as a high-purity material, with analysis available by LCMS, GCMS, HPLC, GC, and NMR to ensure quality and consistency for sensitive research applications . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)3-8(11)6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWDQFLIXWPHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CN=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce N-oxides and amines, respectively .

Scientific Research Applications

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate C₉H₁₁BrN₂O₂ 5-Bromopyridin-3-yl, methyl ester, amino 259.1 Bromine enhances electrophilicity; methyl ester improves lipophilicity .
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 2,4-Difluorophenyl, ethyl ester, HCl salt 265.69 Fluorine substituents increase metabolic stability; HCl salt enhances solubility .
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ 5-Fluoropyridin-3-yl, methyl ester, amino 198.2 Smaller fluorine atom reduces steric hindrance compared to bromine .
3-(5-Bromopyridin-3-yl)propanoic acid C₈H₈BrNO₂ 5-Bromopyridin-3-yl, carboxylic acid 230.06 Carboxylic acid group increases acidity (lower pKa), affecting solubility .
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate C₉H₁₀BrN₂O₂ 5-Bromopyridin-3-yl, acrylate, amino 255.1 Acrylate’s conjugated double bond introduces rigidity and reactivity .

Key Research Findings

a) Impact of Halogen Substituents
  • Bromine vs. Fluorine: The 5-bromo group in the target compound provides a larger atomic radius and higher polarizability compared to fluorine.
  • Fluorinated Analogues: Compounds like Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, a trait leveraged in drug design .
b) Ester vs. Carboxylic Acid Functionality
  • The methyl ester in the target compound enhances lipophilicity, favoring membrane permeability in biological assays. In contrast, 3-(5-bromopyridin-3-yl)propanoic acid’s carboxylic acid group increases hydrophilicity, making it less suitable for passive diffusion but more reactive in ionic interactions .
c) Amino Group Modifications
  • The unprotected amino group in the target compound allows for direct functionalization, whereas analogues like methyl 2-(di-tert-butoxycarbonyl)amino-3-(5-hydroxypyridin-2-yl)propanoate () use Boc-protected amines, which require deprotection steps in synthesis .

Biological Activity

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a brominated pyridine ring, which is crucial for its biological interactions. The presence of the amino group enhances its solubility and reactivity, making it a suitable candidate for various biochemical applications.

The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It is known to interact with specific proteins or enzymes, modulating their activity. The bromine atom in the pyridine ring significantly influences its binding affinity and specificity to molecular targets.

Biological Activities

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.051 µM against the BxPC-3 pancreatic cancer cell line, indicating strong antiproliferative properties .
    • Comparative studies with other compounds suggest that the unique structural features of this compound contribute to its enhanced activity against cancer cells while showing lower toxicity to normal cells (IC50 = 0.36 µM for WI38 fibroblasts) .
  • Neuroprotective Effects :
    • Preliminary research indicates potential neuroprotective properties linked to the modulation of nitric oxide synthase (NOS) activity. This suggests that the compound may play a role in conditions where NO overproduction is implicated, such as neurodegenerative diseases .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Description
BxPC-30.051Pancreatic adenocarcinoma
Panc-10.066Human epithelioid carcinoma
WI380.36Normal human lung fibroblasts

Case Studies

  • Study on Antiproliferative Activity :
    A study conducted on various pancreatic cancer cell lines revealed that this compound had significantly lower IC50 values compared to standard chemotherapeutics, suggesting its potential as a lead compound for drug development .
  • Mechanistic Insights :
    Research into the compound's mechanism revealed that it may induce apoptosis through DNA intercalation, a common pathway exploited by many anticancer agents. The flat structural fragments within the molecule are believed to facilitate this interaction, enhancing its anticancer efficacy .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

MethodCatalystSolventYieldReference
Photoredox[Ir] complexEthyl acetate91%
Suzuki couplingPd(PPh₃)₂Cl₂Toluene/Water89.4%
Microwave-assistedNone (thermal)CH₂Cl₂11.1%*
*Yield drop attributed to side reactions during deprotection.

How can researchers resolve conflicting NMR data for this compound’s regioisomers?

Level: Advanced
Methodological Answer:
Conflicting NMR signals often arise from bromopyridine regioisomers or rotameric equilibria. Strategies include:

  • Variable Temperature (VT) NMR : Cooling to -20°C slows rotation, resolving split peaks for NH₂ or ester groups.
  • 2D NMR (COSY, NOESY) : Correlates coupling between pyridine protons and adjacent substituents to confirm substitution patterns .
  • Crystallography : Single-crystal X-ray diffraction provides definitive regiochemical assignment, though crystallization may require tert-butyl protection analogs .

What purification techniques are effective for removing brominated byproducts?

Level: Basic
Methodological Answer:
Brominated impurities (e.g., unreacted 5-bromopyridin-3-yl precursors) are common. Recommended steps:

Flash Chromatography : Use gradients of ethyl acetate/hexanes (5–50%) to separate polar byproducts .

Acid-Base Extraction : Adjust pH to 10 for aqueous-phase removal of acidic impurities while retaining the ester in organic layers .

Recrystallization : Ethanol/water mixtures (4:1) selectively precipitate the target compound.

How does steric hindrance from the 5-bromo group affect nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:
The 5-bromo group on pyridine creates steric constraints, limiting access to the C3 position. Mitigation strategies:

  • Protecting Groups : Tert-butyl esters (e.g., tert-butyl 3-amino-3-(1,3-dioxaindan-5-yl)propanoate) shield the amino group, enabling selective bromination .
  • Microwave Activation : Enhances kinetic control, favoring substitution at less hindered sites .
  • Computational Modeling : DFT calculations predict transition-state geometries to identify viable pathways .

Q. Table 2: Steric Effects on Reactivity

PositionAccessibilityPreferred Reaction
C3 (NH₂)LowAcylation
C5 (Br)HighSuzuki Coupling

What analytical techniques validate the compound’s stability under physiological conditions?

Level: Advanced
Methodological Answer:

  • HPLC-MS : Monitors degradation products in PBS buffer (pH 7.4) at 37°C over 24 hours.
  • Circular Dichroism (CD) : Detects conformational changes in the amino ester moiety.
  • Accelerated Stability Testing : High humidity (75% RH) and heat (40°C) assess hydrolytic susceptibility of the methyl ester .

How to address low yields in cross-coupling reactions involving the bromopyridine moiety?

Level: Basic
Methodological Answer:
Low yields often stem from catalyst poisoning or poor solubility. Solutions include:

  • Ligand Screening : Bidentate ligands (e.g., XPhos) improve Pd catalyst turnover .
  • Co-solvents : Add DMSO (5% v/v) to enhance boronic acid solubility in Suzuki reactions .
  • Inert Atmosphere : Argon prevents oxidation of sensitive intermediates .

What computational tools predict the compound’s reactivity in novel reactions?

Level: Advanced
Methodological Answer:

  • Retrosynthesis AI : Tools leveraging Reaxys/Pistachio databases propose routes via Hantzsch ester-mediated reductions or iridium-catalyzed couplings .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories.
  • Density Functional Theory (DFT) : Calculates activation energies for bromine displacement pathways .

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